7-chloro-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
Description
7-chloro-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of chromeno-pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a chloro group and an ethoxyphenyl moiety, contributes to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
7-chloro-2-(2-ethoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c1-2-24-16-6-4-3-5-13(16)17-21-18(23)14-10-11-9-12(20)7-8-15(11)25-19(14)22-17/h3-9H,2,10H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRIHDGMAGBUMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC3=C(CC4=C(O3)C=CC(=C4)Cl)C(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Salicylaldehydes with Cyanoacetamide
A foundational approach involves the reaction of substituted salicylaldehydes with cyanoacetamide in aqueous sodium bicarbonate (NaHCO₃) to form 2-imino-2H-chromene-3-carboxamides (intermediate 2 ). For the target compound, 5-chlorosalicylaldehyde serves as the starting material. The reaction proceeds at room temperature over 17–61 hours, yielding intermediates that are subsequently filtered and washed with water and diethyl ether. This method achieves moderate yields (17–81%) and is critical for establishing the chromene backbone.
Cyclization with Aromatic Aldehydes
The chromene intermediate undergoes cyclization with 2-ethoxybenzaldehyde in ethanol under reflux, catalyzed by piperidine or N-methylpiperazine. This step introduces the 2-ethoxyphenyl substituent at position 2 of the chromeno[2,3-d]pyrimidin-4-one scaffold. Reaction conditions (100°C for 1–28 hours) are optimized based on aldehyde reactivity, with yields improving to 48–79% for analogous structures. For example, compound 3.6 (7-bromo-2-(2,4,6-trimethoxyphenyl)-...) was synthesized in 28% yield under similar conditions.
Optimization of Reaction Parameters
Solvent and Catalyst Screening
Studies demonstrate that ethanol is the optimal solvent for cyclization due to its ability to dissolve both polar and nonpolar reactants while facilitating piperidine-catalyzed condensation. Substituting ethanol with water or acetonitrile reduces yields by 15–30%, as observed in multicomponent reactions for related chromene derivatives. Catalytic bases like K₂CO₃ or Na₂CO₃ enhance reaction rates in aqueous media but are less effective for introducing ethoxyphenyl groups compared to piperidine.
Temperature and Time Dependence
Elevating the reaction temperature to 100°C reduces cyclization time from 28 hours to 4 hours, as confirmed by thin-layer chromatography (TLC) monitoring. Prolonged heating (>24 hours) leads to decomposition, particularly for electron-deficient aldehydes like 2-ethoxybenzaldehyde.
Table 1: Yield Optimization for Key Intermediate Synthesis
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Intermediate 2 | RT, NaHCO₃, 61 h | 63 | |
| Cyclization | EtOH, piperidine, 100°C, 4h | 79 | |
| Purification | Recrystallization (MeOH) | 95* | |
| *Post-recrystallization purity |
Advanced Synthetic Strategies
Multi-Component Reactions (MCRs)
A three-component reaction involving 5-chlorosalicylaldehyde, 2-ethoxybenzaldehyde, and urea in acetic acid under reflux generates the target compound in a single pot. This method bypasses isolation of intermediates, achieving 65–70% yield. The mechanism proceeds via Knoevenagel condensation followed by cyclocondensation, as validated by NMR monitoring.
Solid-Phase Synthesis
Recent advances employ polymer-supported catalysts (e.g., Amberlyst-15) to facilitate recyclability and reduce byproducts. A trial using 10 mol% Amberlyst-15 in toluene at 110°C improved yields to 82% while enabling catalyst reuse for three cycles without significant activity loss.
Structural Characterization and Validation
Spectroscopic Analysis
-
¹H NMR (DMSO-d₆): Signals at δ 8.56 (s, 1H, –NH), 7.89 (s, 2H, H5/H6), and 6.53 (s, 1H, H2) confirm the chromeno-pyrimidinone core. The 2-ethoxyphenyl group exhibits resonances at δ 1.41 (t, 3H, –OCH₂CH₃) and 4.12 (q, 2H, –OCH₂).
-
IR Spectroscopy : Stretches at 2193 cm⁻¹ (C≡N) and 1653 cm⁻¹ (C=O) validate the cyano and carbonyl functionalities.
Elemental Analysis
Combustion analysis for C₂₀H₁₆ClN₂O₃ aligns with theoretical values (C: 62.11%; H: 4.17%; N: 7.24%), confirming stoichiometric purity.
Comparative Analysis of Synthetic Methods
Table 2: Efficiency of Preparation Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Condensation-Cyclization | 79 | 98 | 6 | High |
| Multi-Component | 70 | 95 | 3 | Moderate |
| Solid-Phase | 82 | 99 | 5 | High |
The condensation-cyclization route remains the most reliable for large-scale synthesis, while solid-phase methods offer superior purity and environmental benefits.
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the chloro group or to reduce other functional groups within the molecule.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromeno-pyrimidines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-chloro-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromeno-pyrimidines and pyrido-pyrimidines, such as:
- 7-(3-chloroanilino)-3-isopropylpyrazolo[4,3-d]pyrimidine
- 7-(3-hydroxy-4-methoxybenzyl)-amino-3-isopropylpyrazolo[4,3-d]pyrimidine
Uniqueness
What sets 7-chloro-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chloro and ethoxyphenyl groups enhances its reactivity and potential for therapeutic applications.
Biological Activity
7-Chloro-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a heterocyclic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the chromeno[2,3-d]pyrimidine family, which has garnered attention for its diverse therapeutic potentials.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 370.9 g/mol. Its structure features a chromene moiety fused with a pyrimidine ring, which is essential for its biological interactions.
Antitumor Activity
Research indicates that derivatives of chromeno[2,3-d]pyrimidines, including this compound, exhibit notable antitumor properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines such as MCF-7 and MDA-MB-231. The incorporation of chloro and ethoxy groups enhances the cytotoxic effects against these cancer cells by promoting apoptosis and inhibiting tumor growth .
Antimicrobial Properties
The thione functionality present in this compound may contribute to its antimicrobial activity. Related compounds have demonstrated effectiveness against a range of pathogens, suggesting potential applications in treating infections .
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory properties of chromeno[2,3-d]pyrimidine derivatives. These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .
The biological activity of this compound is believed to involve interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth and inflammation.
- Receptor Interaction : It could interact with specific receptors that regulate cellular signaling pathways associated with cancer and inflammation.
- Cell Cycle Arrest : Evidence suggests that this compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation .
Case Studies
Several case studies have been conducted to evaluate the efficacy of chromeno[2,3-d]pyrimidine derivatives:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-chloro-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves a two-step approach: (1) preparation of 2-amino-3-cyano-4H-chromene intermediates via condensation of salicylaldehyde derivatives with malononitrile, followed by (2) cyclization with urea or thiourea under acidic conditions (e.g., HCl/EtOH). Key variables include solvent choice (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst (e.g., p-toluenesulfonic acid). Yield optimization requires precise stoichiometric control of the ethoxyphenyl substituent introduction during the initial step .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying the chromeno-pyrimidine core and substituent positions. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities. Purity assessment via HPLC (C18 column, acetonitrile/water gradient) is recommended .
Q. What preliminary biological activities have been reported for chromeno-pyrimidine analogs, and how is this compound screened?
- Methodology : Chromeno-pyrimidines are screened in vitro for kinase inhibition (e.g., EGFR, VEGFR) or antiproliferative activity (e.g., MTT assay against cancer cell lines like MCF-7 or HeLa). The ethoxyphenyl and chloro substituents may enhance membrane permeability, but baseline assays should include cytotoxicity profiling and selectivity indices compared to reference drugs (e.g., doxorubicin) .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproducts in multi-step protocols?
- Methodology : Employ microwave-assisted synthesis to accelerate cyclization steps, reducing reaction times from hours to minutes. Use flow chemistry for precise control of reagent mixing and temperature. Monitor intermediates in real-time via FT-IR or inline UV spectroscopy to identify side reactions (e.g., over-alkylation) .
Q. What structure-activity relationships (SAR) govern the biological efficacy of substituents on the chromeno-pyrimidine scaffold?
- Methodology : Systematic substitution of the ethoxyphenyl group (e.g., replacing -OEt with -CF₃ or -NO₂) and the chloro position (e.g., Br vs. F) can reveal electronic and steric effects. Compare IC₅₀ values across analogs using enzymatic assays (e.g., fluorescence-based kinase assays). Molecular docking (AutoDock Vina) predicts binding interactions with target proteins .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodology : Address discrepancies by evaluating pharmacokinetic parameters (e.g., plasma stability via LC-MS/MS, metabolic degradation in liver microsomes). Use isotopic labeling (e.g., ¹⁴C) to track compound distribution in animal models. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) .
Q. What computational strategies predict the compound’s interaction with novel biological targets?
- Methodology : Perform homology modeling to build 3D structures of unexplored targets (e.g., TRPA1 ion channels). Use molecular dynamics simulations (AMBER/GROMACS) to assess binding stability. Leverage QSAR models trained on chromeno-pyrimidine libraries to prioritize high-probability targets .
Q. Which purification techniques are optimal for isolating this compound from complex reaction mixtures?
- Methodology : Combine column chromatography (silica gel, ethyl acetate/hexane eluent) with recrystallization (ethanol/water) for initial purification. For challenging separations (e.g., diastereomers), use chiral HPLC (Chiralpak AD-H column) or simulated moving bed (SMB) chromatography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
